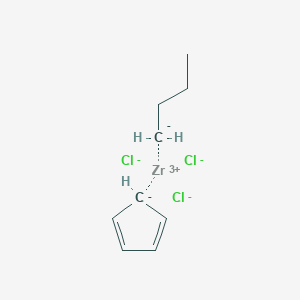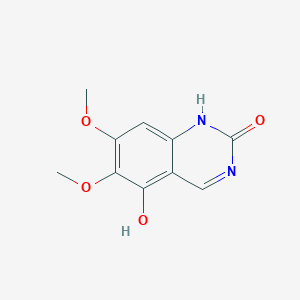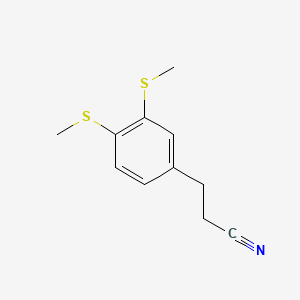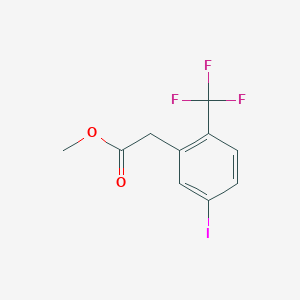
butane;cyclopenta-1,3-diene;zirconium(3+);trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “butane;cyclopenta-1,3-diene;zirconium(3+);trichloride” is an organometallic complex that features zirconium as the central metal atom coordinated with cyclopenta-1,3-diene and trichloride ligands. This compound is part of a broader class of metallocenes, which are known for their stability and catalytic properties. The inclusion of butane in the name suggests a possible interaction or presence of butane in the synthesis or structure of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “butane;cyclopenta-1,3-diene;zirconium(3+);trichloride” typically involves the reaction of zirconium tetrachloride with cyclopenta-1,3-diene in the presence of butane. One common method involves the use of lithium dimethylamino and zirconocene trichloride as reaction raw materials. The tetrahydrofuran solution of lithium dimethylamino is slowly dripped into a tetrahydrofuran solution of zirconocene trichloride at a temperature of 0-5°C. After stirring for an hour, the reaction mixture is heated and refluxed at 66°C for two hours. The reaction is then brought back to room temperature, followed by anhydrous anaerobic filtration, decompression, and desolventizing to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The use of chemical vapor deposition (CVD) and atomic layer deposition (ALD) methods are common in the production of zirconium-containing thin films, which are essential in semiconductor manufacturing .
Chemical Reactions Analysis
Types of Reactions
“butane;cyclopenta-1,3-diene;zirconium(3+);trichloride” undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The compound can participate in Diels-Alder reactions, forming six-membered rings through [4 + 2] cycloaddition.
Substitution Reactions: The trichloride ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include electron-donating and electron-attracting groups, which facilitate the cycloaddition reactions. Conditions such as temperature control and the presence of specific catalysts are crucial for these reactions to proceed efficiently .
Major Products Formed
The major products formed from these reactions include various substituted cyclopentadienes and metallocene complexes, which have significant applications in catalysis and material science .
Scientific Research Applications
Chemistry
In chemistry, “butane;cyclopenta-1,3-diene;zirconium(3+);trichloride” is used as a catalyst in various organic transformations. Its stability and reactivity make it an essential component in the synthesis of complex organic molecules .
Biology and Medicine
While its direct applications in biology and medicine are limited, the compound’s derivatives and related metallocenes have been explored for their potential in drug delivery and as anticancer agents .
Industry
In the industrial sector, the compound is used in the production of high-dielectric materials for semiconductors. Its role in the CVD and ALD processes makes it indispensable in the manufacturing of advanced electronic components .
Mechanism of Action
The mechanism of action of “butane;cyclopenta-1,3-diene;zirconium(3+);trichloride” involves the coordination of the zirconium center with the cyclopenta-1,3-diene and trichloride ligands. This coordination facilitates various catalytic processes by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved include the activation of small molecules and the facilitation of electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
Titanocene Dichloride:
Ferrocene: Another metallocene, ferrocene, is known for its stability and use in various chemical reactions.
Uniqueness
The uniqueness of “butane;cyclopenta-1,3-diene;zirconium(3+);trichloride” lies in its specific coordination environment and the presence of butane, which may influence its reactivity and stability. Compared to other metallocenes, its zirconium center provides distinct catalytic properties and applications in high-dielectric materials .
Properties
Molecular Formula |
C9H14Cl3Zr-2 |
|---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
butane;cyclopenta-1,3-diene;zirconium(3+);trichloride |
InChI |
InChI=1S/C5H5.C4H9.3ClH.Zr/c1-2-4-5-3-1;1-3-4-2;;;;/h1-5H;1,3-4H2,2H3;3*1H;/q2*-1;;;;+3/p-3 |
InChI Key |
WBCFUOUMMPYMEL-UHFFFAOYSA-K |
Canonical SMILES |
CCC[CH2-].[CH-]1C=CC=C1.[Cl-].[Cl-].[Cl-].[Zr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,2-oxazol-3-yl)-12-oxa-3,5,8-triazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene;phosphoric acid;hydrate](/img/structure/B14795274.png)

![disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;hydrate](/img/structure/B14795304.png)
![methyl 4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14795313.png)
![8-(Aminomethyl)octahydro-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B14795316.png)

![2-[(3-Methoxyphenoxy)methyl]morpholine;hydrochloride](/img/structure/B14795340.png)

![1-[2-(Cyclopentyloxy)-5-methylphenyl]ethanone](/img/structure/B14795366.png)
![2,4-dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol](/img/structure/B14795371.png)
![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-3H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B14795372.png)



